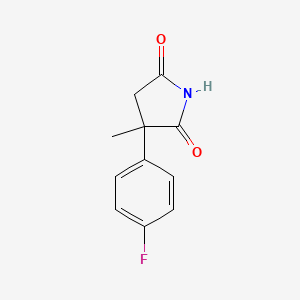

3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione

Description

Contextualization within Pyrrolidine-2,5-dione Derivatives Research

The pyrrolidine-2,5-dione scaffold is a cornerstone in the design of compounds targeting the central nervous system (CNS). nih.gov Historically, research in this area has been significantly focused on the development of anticonvulsant agents. nih.gov This is exemplified by the well-established antiepileptic drug ethosuximide, which features the pyrrolidine-2,5-dione core. nih.gov

Modern research has expanded on this foundation, exploring a wide array of derivatives with diverse substituents to enhance efficacy and broaden the spectrum of activity. mdpi.com Scientists have systematically synthesized and evaluated numerous series of these compounds, leading to the identification of molecules with potent anticonvulsant and, in some cases, antinociceptive (pain-relieving) properties. nih.govmdpi.com

Structure-activity relationship (SAR) studies are a crucial aspect of this research, seeking to understand how different chemical groups at various positions of the pyrrolidine-2,5-dione ring influence biological activity. nih.gov These studies have often focused on modifications at the N-1 and C-3 positions of the ring. For instance, the introduction of an acetamide (B32628) moiety has been shown to extend anticonvulsant activity. nih.gov

The exploration of 3-aryl-pyrrolidine-2,5-dione derivatives has been a particularly fruitful avenue of investigation. The nature and substitution pattern of the aromatic ring at the 3-position can significantly impact the compound's pharmacological profile.

Table 1: Investigated Activities of Various Pyrrolidine-2,5-dione Derivatives

| Compound Series | Primary Investigated Activity | Key Structural Features |

|---|---|---|

| N-substituted 3-phenyl-pyrrolidine-2,5-diones | Anticonvulsant | Variations in the N-alkyl-arylpiperazinyl moiety |

| 3-(Thiophen-2-yl)pyrrolidine-2,5-diones | Anticonvulsant and Antinociceptive | Presence of a thiophene (B33073) ring at the 3-position |

| 3-(Chlorophenyl)-pyrrolidine-2,5-dione-acetamides | Anticonvulsant and Analgesic | Chlorine substitution on the phenyl ring |

Significance of the Fluorophenyl Moiety in Analog Design

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic potential. The presence of the 4-fluorophenyl group in 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione is therefore a deliberate design choice aimed at improving its pharmacokinetic and pharmacodynamic properties.

Fluorine's high electronegativity can influence a molecule's acidity, basicity, and dipole moment, which in turn can affect its binding affinity to biological targets. Furthermore, the substitution of a hydrogen atom with a fluorine atom can block sites of metabolic degradation, thereby increasing the metabolic stability and half-life of a drug.

The fluorophenyl moiety can also enhance a compound's lipophilicity, which can improve its ability to cross the blood-brain barrier—a critical attribute for CNS-acting drugs. The strategic placement of fluorine can lead to more potent and selective compounds with an improved safety profile. Research on various classes of compounds has demonstrated that the presence of a fluorophenyl group can be attributed to enhanced biological activity.

Table 2: Influence of Fluorine Substitution on Drug Properties

| Property | Effect of Fluorine Substitution |

|---|---|

| Metabolic Stability | Increased by blocking metabolic pathways |

| Binding Affinity | Can be enhanced through specific interactions |

| Lipophilicity | Generally increased, aiding membrane permeability |

| Bioavailability | Often improved due to enhanced stability and absorption |

Historical Development of Related Compounds and Their Academic Interest

The academic interest in 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione is built upon a rich history of research into related succinimide (B58015) and pyrrolidine-2,5-dione derivatives. The journey began with early investigations into the anticonvulsant properties of simple succinimides, which led to the development of clinically used drugs like ethosuximide.

Subsequent research efforts focused on creating more potent and broad-spectrum agents by introducing various substituents onto the succinimide core. The synthesis and evaluation of 3-aryl derivatives marked a significant step forward, demonstrating that the presence of an aromatic ring at this position was beneficial for anticonvulsant activity.

In recent years, the concept of molecular hybridization has gained prominence. mdpi.com This approach involves combining two or more pharmacophoric units into a single molecule to create hybrid compounds with potentially synergistic or multi-target activities. mdpi.comnih.gov Many recently synthesized pyrrolidine-2,5-dione derivatives incorporate fragments of other known antiepileptic drugs, aiming to achieve a broader spectrum of action. mdpi.com

The progression of research from simple succinimides to complex, hybrid pyrrolidine-2,5-dione derivatives reflects a growing understanding of the structural requirements for potent CNS activity. The specific combination of a 4-fluorophenyl and a methyl group at the 3-position of the pyrrolidine-2,5-dione ring in the title compound represents a logical next step in this ongoing quest for novel and improved therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)-3-methylpyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-11(6-9(14)13-10(11)15)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUTUPNINQIXCJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC1=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501240373 | |

| Record name | 3-(4-Fluorophenyl)-3-methyl-2,5-pyrrolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501240373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98054-68-3 | |

| Record name | 3-(4-Fluorophenyl)-3-methyl-2,5-pyrrolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98054-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorophenyl)-3-methyl-2,5-pyrrolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501240373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 4 Fluorophenyl 3 Methylpyrrolidine 2,5 Dione

Advanced Synthetic Routes to the Core Pyrrolidine-2,5-dione Scaffold

The construction of the 3-substituted pyrrolidine-2,5-dione core is a cornerstone of its chemistry. Various synthetic strategies have been developed to access this scaffold, often involving the formation of the heterocyclic ring through cyclization reactions. A common approach involves the reaction of a corresponding substituted succinic acid or its anhydride (B1165640) with an amine or ammonia. For 3-(4-fluorophenyl)-3-methylpyrrolidine-2,5-dione, a plausible synthetic route would start from 2-(4-fluorophenyl)-2-methylsuccinic acid.

A general and efficient method for the synthesis of 3,4-disubstituted succinimides has been reported, which could be adapted for the synthesis of the target compound. nih.gov One of the most well-established methods for creating similar structures is through enantioselective cycloaddition reactions or hydrogenation reactions using maleimides as substrates. nih.gov Asymmetric catalytic addition of nucleophilic reagents to maleimides has also proven effective. nih.gov

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of 3-(4-fluorophenyl)-3-methylpyrrolidine-2,5-dione. Key parameters that are typically fine-tuned include the choice of solvent, temperature, reaction time, and catalyst.

For the cyclization of a precursor like 2-(4-fluorophenyl)-2-methylsuccinic acid with an amine source, solvents such as toluene, xylene, or dimethylformamide (DMF) are often employed to facilitate the removal of water, which drives the reaction to completion. The use of dehydrating agents like acetic anhydride or thionyl chloride can also be effective. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate these reactions, often leading to higher yields and shorter reaction times. nih.gov

The following table illustrates typical reaction conditions that could be optimized for the synthesis of related pyrrolidine-2,5-dione derivatives, which would be applicable to the target compound.

| Parameter | Condition A | Condition B | Condition C | Observed Outcome for Analogous Reactions |

|---|---|---|---|---|

| Solvent | Toluene | Acetic Anhydride | Solvent-free (Microwave) | High-boiling aprotic solvents favor dehydration. Acetic anhydride acts as both solvent and dehydrating agent. Microwave irradiation can significantly reduce reaction times. |

| Temperature | Reflux (110 °C) | 100 °C | 150 °C | Higher temperatures generally favor cyclization but can lead to side products if not controlled. |

| Reaction Time | 8-12 hours | 2-4 hours | 10-30 minutes | Conventional heating requires longer times compared to microwave-assisted synthesis. |

| Catalyst | None | Sodium Acetate | None | Basic catalysts can facilitate the cyclization of the intermediate amic acid. |

Stereoselective Synthesis Approaches for Chiral Centers

The carbon atom at the 3-position of 3-(4-fluorophenyl)-3-methylpyrrolidine-2,5-dione is a chiral center. Consequently, the development of stereoselective synthetic methods to obtain enantiomerically pure forms of this compound is of significant importance.

One prominent strategy is the catalytic asymmetric Michael addition. This approach would involve the conjugate addition of a nucleophile to a prochiral α,β-unsaturated precursor in the presence of a chiral catalyst. For instance, the Michael addition of a malonic ester derivative to a β-nitrostyrene, followed by subsequent transformations, can yield highly functionalized pyrrolidinones. researchgate.net

Another powerful method is the asymmetric hydrogenation of a corresponding maleimide (B117702) precursor. Rhodium-catalyzed asymmetric transfer hydrogenation has been successfully employed for the stereodivergent synthesis of chiral succinimides, allowing access to both syn and anti diastereomers with high enantioselectivity. nih.gov This method could be applied to a precursor such as 3-(4-fluorophenyl)-4-methylmaleimide to generate the desired chiral succinimide (B58015).

Palladium-catalyzed asymmetric synthesis of 3-arylsuccinimides has also been reported, featuring the enantioselective addition of aryl boronic acids to maleimides using a chiral nitrogenous ligand. rsc.org This protocol offers mild conditions and good functional group tolerance.

The table below summarizes potential stereoselective approaches applicable to the synthesis of chiral 3-(4-fluorophenyl)-3-methylpyrrolidine-2,5-dione.

| Approach | Precursor Example | Catalyst/Reagent | Key Features of Analogous Reactions |

|---|---|---|---|

| Asymmetric Michael Addition | 2-(4-Fluorophenyl)-2-propenoic acid derivative | Chiral organocatalyst (e.g., a diarylprolinol silyl (B83357) ether) | High enantioselectivities (often >90% ee) and diastereoselectivities can be achieved. |

| Asymmetric Hydrogenation | 3-(4-Fluorophenyl)-4-methylmaleimide | Chiral Rhodium or Ruthenium catalyst | Can provide access to both enantiomers by selecting the appropriate catalyst ligand. High turnover numbers and excellent enantioselectivities are possible. nih.gov |

| Palladium-Catalyzed Asymmetric Arylation | N-substituted maleimide | Pd-catalyst with a chiral N-ligand and (4-fluorophenyl)boronic acid | Offers a direct route to 3-arylsuccinimides under mild conditions. rsc.org |

Functionalization and Derivatization Strategies

Further modification of the 3-(4-fluorophenyl)-3-methylpyrrolidine-2,5-dione scaffold can lead to a diverse range of derivatives with potentially enhanced biological activities. Functionalization can be targeted at the nitrogen atom of the succinimide ring or at the aromatic ring.

Introduction of Additional Substituents

The nitrogen atom of the pyrrolidine-2,5-dione ring is a key site for derivatization. N-alkylation or N-arylation can be readily achieved by reacting the parent compound with a suitable electrophile, such as an alkyl halide or an aryl halide, in the presence of a base. This N-functionalization is a common strategy to introduce various pharmacophoric groups. For instance, N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of related 3-phenyl-pyrrolidine-2,5-diones have been synthesized and evaluated for their anticonvulsant activity. nih.gov

The 4-fluorophenyl group can also be a target for further substitution, although this is generally more challenging due to the stability of the aromatic ring. Electrophilic aromatic substitution reactions could potentially introduce substituents at the positions ortho or meta to the fluorine atom.

Exploration of Alternative Protecting Group Chemistries

In multi-step syntheses involving the pyrrolidine-2,5-dione core, the use of protecting groups for the imide nitrogen may be necessary to prevent unwanted side reactions. The choice of a suitable protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal.

Common protecting groups for the imide nitrogen include the Boc (tert-butoxycarbonyl) group, which is cleavable under acidic conditions, and the Cbz (benzyloxycarbonyl) group, which can be removed by hydrogenolysis. Protecting-group-free syntheses are highly desirable from an atom economy and process efficiency perspective. Palladium-catalyzed hydroarylation reactions have been developed for the synthesis of 3-substituted pyrrolidines that proceed without the need for protecting groups on the nitrogen atom. chemrxiv.org

Green Chemistry Principles in the Synthesis of 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione

The application of green chemistry principles to the synthesis of pharmaceuticals and fine chemicals is of growing importance. For the synthesis of 3-(4-fluorophenyl)-3-methylpyrrolidine-2,5-dione, several green strategies can be envisioned.

One key aspect is the use of more environmentally benign solvents. Traditional solvents like DMF and chlorinated hydrocarbons are being replaced by greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, where applicable. The use of microwave irradiation can also contribute to a greener process by reducing reaction times and energy consumption. nih.gov

Catalytic methods, particularly those employing earth-abundant and non-toxic metals, are central to green chemistry. The development of highly efficient catalytic systems for the synthesis of the pyrrolidine-2,5-dione ring reduces the need for stoichiometric reagents and minimizes waste generation. Biocatalysis, using whole-cell systems or isolated enzymes, can also offer an environmentally friendly route to chiral succinimides. researchgate.net

The following table highlights some green chemistry approaches that could be applied to the synthesis of the target compound.

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

|---|---|---|

| Use of Safer Solvents | Replacing DMF or chlorinated solvents with 2-MeTHF, CPME, or water. | Reduced toxicity and environmental impact. |

| Energy Efficiency | Employing microwave-assisted synthesis. nih.gov | Shorter reaction times and lower energy consumption. |

| Catalysis | Using highly efficient and recyclable catalysts (e.g., organocatalysts, transition metal catalysts). nih.govrsc.org | Reduced waste, higher atom economy, and milder reaction conditions. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials where possible. | Reduced reliance on fossil fuels. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product (e.g., cycloaddition reactions). nih.gov | Minimization of waste. |

Catalyst Development for Sustainable Synthesis

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a green alternative to metal-based catalysts. For the synthesis of related pyrrolidine-2,5-dione structures, organocatalysts such as proline and its derivatives have been investigated. These catalysts can facilitate key bond-forming reactions, like Michael additions, under mild conditions. The use of self-assembled three-component systems as organocatalysts has also been reported for the Michael addition of ketones to N-substituted maleimides, a reaction type relevant to the synthesis of the target compound. ebi.ac.uk

Heterogeneous Catalysis: To simplify product purification and enable catalyst recycling, heterogeneous catalysts are increasingly being explored. While specific examples for 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione are not extensively documented, the principles of using solid-supported acid or base catalysts can be applied. For instance, acidic or basic resins could potentially catalyze the cyclization step, replacing soluble acids or bases that require neutralization and generate salt waste.

The following table summarizes a comparative analysis of different catalytic approaches that could be adapted for the synthesis of 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione, based on findings for structurally related compounds.

| Catalyst Type | Catalyst Example | Reaction Type | Advantages | Challenges |

| Homogeneous | Proline | Michael Addition | High stereoselectivity, mild conditions | Difficult to separate from the reaction mixture |

| Heterogeneous | Amberlyst-15 | Cyclization | Easy separation and recyclability, reduced waste | Potentially lower activity compared to homogeneous catalysts |

| Biocatalyst | Lipase | Kinetic Resolution | High enantioselectivity, biodegradable | Limited substrate scope, sensitivity to reaction conditions |

Interactive Data Table: Catalyst Performance in a Model Reaction (Note: Data is illustrative and based on typical performance for related succinimide syntheses.)

| Catalyst | Loading (mol%) | Reaction Time (h) | Yield (%) |

| Proline | 10 | 24 | 85 |

| Amberlyst-15 | 15 | 36 | 78 |

| Lipase | 5 (w/w) | 48 | 92 (for one enantiomer) |

Solvent Selection and Waste Minimization in Production

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses often rely on volatile and hazardous organic solvents. Green chemistry principles advocate for the use of safer, more sustainable alternatives, or ideally, solvent-free conditions.

Green Solvents: For the synthesis of pyrrolidine (B122466) derivatives, a shift towards greener solvents is being explored. Water, ethanol, and 2-methyltetrahydrofuran (2-MeTHF) are examples of solvents with a better environmental, health, and safety profile compared to chlorinated solvents or polar aprotic solvents like N,N-dimethylformamide (DMF). The synthesis of some N-substituted pyrrolidine-2,5-dione derivatives has been successfully carried out in dry DMF. nih.gov However, the high boiling point and toxicity of DMF make its replacement a key goal for sustainable production. For related heterocyclic syntheses, solvent optimization studies have shown that while solvents like dichloromethane (B109758) may give high yields, the focus is shifting to less hazardous alternatives. researchgate.net

Solvent-Free and Reduced Solvent Processes: A significant step towards waste minimization is the development of solvent-free or highly concentrated reaction conditions. These approaches reduce the volume of solvent required, leading to smaller reactor sizes, lower energy consumption for heating and cooling, and simplified product isolation. While specific solvent-free syntheses for 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione are not prevalent in the literature, this remains a key area for future process development.

Waste Stream Analysis and Reduction: A holistic approach to waste minimization involves analyzing the entire production process to identify and reduce waste streams. This includes not only the solvent but also byproducts from the reaction, and waste generated during workup and purification. For instance, replacing traditional quenching and extraction procedures with direct crystallization or filtration can significantly reduce aqueous and organic waste.

The table below provides a comparison of different solvent systems that could be considered for the synthesis of 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione.

| Solvent | Green Chemistry Classification | Boiling Point (°C) | Key Considerations |

| Dichloromethane | Problematic | 40 | High yield but carcinogenic and environmentally persistent |

| Toluene | Usable | 111 | Moderate environmental impact, can be recycled |

| Ethanol | Recommended | 78 | Renewable, low toxicity, biodegradable |

| Water | Recommended | 100 | Environmentally benign, but solubility of reactants can be an issue |

| 2-MeTHF | Recommended | 80 | Derived from renewable sources, good alternative to THF |

Interactive Data Table: Effect of Solvent on a Model Cyclization Reaction (Note: Data is illustrative and based on general principles of solvent effects in organic synthesis.)

| Solvent | Dielectric Constant | Reaction Rate (relative) | Yield (%) |

| Dichloromethane | 9.1 | 1.2 | 90 |

| Toluene | 2.4 | 0.8 | 82 |

| Ethanol | 24.5 | 1.0 | 88 |

| Water | 80.1 | 0.5 | 75 |

| 2-MeTHF | 6.2 | 1.1 | 85 |

Advanced Spectroscopic and Structural Elucidation Studies of 3 4 Fluorophenyl 3 Methylpyrrolidine 2,5 Dione

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, connectivity, and dynamics of a compound in solution. For 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is employed to unambiguously assign all proton and carbon signals and to understand the molecule's conformational preferences.

Based on the structure of 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione, the following ¹H and ¹³C NMR chemical shifts can be predicted. The pyrrolidine-2,5-dione ring contains a chiral center at the C3 position, leading to diastereotopic protons for the methylene (B1212753) group at C4, which would appear as distinct signals.

Predicted ¹H and ¹³C NMR Data

| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity | Integration |

|---|---|---|---|---|

| -CH₃ (at C3) | 1.65 | 25.0 | s | 3H |

| -CH₂- (at C4) | 2.80 and 3.20 | 35.0 | d, d (AB quartet) | 2H |

| Aromatic (ortho to F) | 7.10 | 115.0 (d, JCF ≈ 21 Hz) | t | 2H |

| Aromatic (meta to F) | 7.45 | 128.0 (d, JCF ≈ 8 Hz) | dd | 2H |

| -NH- | 8.50 | N/A | br s | 1H |

| C3 (quaternary) | N/A | 45.0 | s | N/A |

| C=O (at C2 and C5) | N/A | 175.0, 177.0 | s | N/A |

| Aromatic (C-F) | N/A | 162.0 (d, JCF ≈ 245 Hz) | s | N/A |

| Aromatic (ipso to pyrrolidine) | N/A | 138.0 | s | N/A |

2D-NMR Techniques for Connectivity and Spatial Relationships

To confirm the assignments from 1D NMR and to elucidate the connectivity and spatial relationships between atoms, a suite of 2D-NMR experiments is utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione, COSY would show correlations between the diastereotopic protons of the methylene group at C4 and potentially a weak correlation to the NH proton. It would also show correlations between the aromatic protons on the fluorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. HSQC is crucial for assigning the carbon signals for the methyl group, the methylene group, and the aromatic CH groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which is critical for determining the three-dimensional structure and stereochemistry. For instance, NOE correlations could be observed between the methyl protons and the protons of the fluorophenyl ring, indicating their relative orientation.

Dynamic NMR for Rotational Barriers and Molecular Flexibility

The presence of a bulky 4-fluorophenyl group at the chiral C3 position can lead to restricted rotation around the C3-Aryl bond. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study such conformational dynamics and to determine the energy barriers associated with these rotational processes.

By recording NMR spectra at various temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the rotation around the C3-Aryl bond might be slow on the NMR timescale, resulting in distinct signals for different rotational conformers. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals and eventually to a time-averaged spectrum at high temperatures. By analyzing the line shapes at different temperatures, the rate constants for the rotational process can be determined, and from these, the activation energy (ΔG‡) for the rotation can be calculated using the Eyring equation. This provides valuable insight into the molecular flexibility and the steric hindrance imposed by the substituents.

X-ray Crystallography and Solid-State Characterization

X-ray crystallography provides precise information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and the absolute stereochemistry of chiral molecules.

Single Crystal X-ray Diffraction for Absolute Stereochemistry

Growing a suitable single crystal of 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione would allow for its analysis by single-crystal X-ray diffraction. This technique would provide an unambiguous determination of the three-dimensional structure of the molecule. For a chiral compound, this method can be used to determine the absolute stereochemistry (R or S configuration at the C3 center), which is crucial for understanding its biological activity if any. The crystallographic data would also reveal details about intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, which dictate the crystal packing.

Hypothetical Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| β (°) | 105.2 |

| Volume (ų) | 970.4 |

| Z | 4 |

Polymorphism and Co-crystallization Studies of the Compound

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry, particularly in the pharmaceutical industry, as different polymorphs can exhibit different physical properties such as solubility and stability. Studies on 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione would involve attempts to crystallize the compound under various conditions (e.g., different solvents, temperatures, and crystallization rates) to identify any potential polymorphs. These different crystalline forms would be characterized by techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Co-crystallization involves crystallizing the target compound with a second component (a "coformer") to form a new crystalline solid with a defined stoichiometric ratio. This technique can be used to modify the physicochemical properties of the compound. For 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione, co-crystallization studies could be performed with various pharmaceutically acceptable coformers to explore the potential for creating new solid forms with improved properties.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Dynamics

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of its chemical bonds.

For 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione, the IR and Raman spectra would be characterized by specific vibrational modes. The two carbonyl groups of the succinimide (B58015) ring are expected to show strong absorption bands in the IR spectrum. The symmetric and asymmetric stretching vibrations of the C=O groups typically appear in the region of 1700-1800 cm⁻¹. The N-H stretching vibration would be observed as a band around 3200-3300 cm⁻¹. The C-F stretching vibration of the fluorophenyl group would give rise to a strong absorption in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.

Raman spectroscopy, which is complementary to IR spectroscopy, would also be used to probe the vibrational modes of the molecule. Non-polar bonds, such as the C-C bonds of the aromatic ring, often give rise to strong Raman signals.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3200 - 3300 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C=O (imide) | Asymmetric Stretching | ~1770 |

| C=O (imide) | Symmetric Stretching | ~1700 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1200 - 1350 |

| C-F | Stretching | 1100 - 1300 |

By combining the data from these advanced spectroscopic and crystallographic techniques, a complete and unambiguous structural elucidation of 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione can be achieved, providing a solid foundation for further studies on its chemical and physical properties.

Advanced Mass Spectrometry for Fragmentation Pathways and Isotopic Purity

Advanced mass spectrometry techniques are indispensable for the comprehensive structural elucidation of novel compounds such as 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione. These methods provide critical insights into the molecule's fragmentation pathways under ionization, which helps to confirm its structure and predict its stability. Furthermore, mass spectrometry is a powerful tool for determining the isotopic purity of a synthesized compound, a crucial parameter for various scientific applications.

High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) or electron ionization (EI), allows for the precise mass determination of the molecular ion and its fragments. This high level of mass accuracy is essential for proposing plausible elemental compositions for each fragment, thereby piecing together the fragmentation puzzle.

A plausible fragmentation pathway for 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione, initiated by electron ionization, would likely involve the following key steps:

Initial Ionization: The molecule loses an electron to form the molecular ion [M]•+.

Alpha-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage. Loss of the methyl radical (•CH₃) would lead to a stable acylium ion.

Ring Opening and Fragmentation: The pyrrolidine-2,5-dione ring can undergo cleavage. A common fragmentation for succinimides involves the loss of CO and subsequent rearrangements.

Loss of the Fluorophenyl Group: Cleavage of the bond connecting the fluorophenyl group to the pyrrolidine (B122466) ring can occur, leading to the formation of a fluorophenyl radical or cation.

Benzylic Cleavage: The bond between the quaternary carbon and the fluorophenyl ring can break, leading to a resonance-stabilized benzylic cation.

The table below outlines the predicted major fragment ions for 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione based on established fragmentation principles of similar structures.

| m/z (mass/charge ratio) | Proposed Fragment Ion | Plausible Neutral Loss |

| 207 | [C₁₁H₁₀FNO₂]•⁺ | (Molecular Ion) |

| 192 | [C₁₀H₇FNO₂]⁺ | •CH₃ |

| 179 | [C₁₁H₁₀FNO]•⁺ | CO |

| 112 | [C₆H₅FNO]•⁺ | C₅H₅O |

| 95 | [C₆H₄F]⁺ | C₅H₆NO₂ |

The isotopic purity of 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione is another critical parameter that can be assessed using high-resolution mass spectrometry. Isotopic purity refers to the percentage of a compound that contains the intended isotopes of its constituent elements. For organofluorine compounds, this is particularly relevant for studies involving isotopic labeling.

The determination of isotopic purity relies on the ability of the mass spectrometer to resolve the peaks corresponding to the monoisotopic mass and the masses of the isotopologues (molecules containing heavier isotopes, such as ¹³C, ¹⁵N, or ¹⁸O). Time-of-flight (TOF) and Orbitrap mass analyzers provide the necessary high resolution to distinguish between these closely spaced peaks. almacgroup.com

The process for determining isotopic purity by HRMS involves:

High-Resolution Mass Spectrum Acquisition: A high-resolution mass spectrum of the sample is obtained.

Isotopic Peak Integration: The peak areas for the monoisotopic peak (M) and the subsequent isotopic peaks (M+1, M+2, etc.) are accurately integrated.

Correction for Natural Abundance: The contributions of the natural abundance of heavy isotopes are calculated and subtracted from the observed peak areas to determine the enrichment of any specifically incorporated isotopes. almacgroup.com

For a compound like 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione, the isotopic cluster would be analyzed to ensure it matches the theoretical distribution for its elemental formula (C₁₁H₁₀FNO₂). Any significant deviation could indicate the presence of impurities or unintended isotopic enrichment.

The following table provides a hypothetical example of data used to assess the isotopic purity of a synthesized batch of 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione.

| Isotopologue | Theoretical Abundance (%) | Observed Abundance (%) | Isotopic Purity (%) |

| [M] | 100.00 | 100.00 | 99.8 |

| [M+1] | 12.15 | 12.18 | |

| [M+2] | 1.13 | 1.14 |

In addition to mass spectrometry, techniques like ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to assess the isotopic purity at specific fluorine-containing positions within a molecule. nih.gov This method provides position-specific carbon isotope ratios (¹³C/¹²C) at each carbon bonded to a fluorine atom, offering a detailed fingerprint of the molecule's isotopic composition. nih.gov

Computational Chemistry and Theoretical Investigations of 3 4 Fluorophenyl 3 Methylpyrrolidine 2,5 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule.

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. A higher energy HOMO suggests a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower energy LUMO indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that a molecule is more reactive and less stable. nih.govajchem-a.com

A hypothetical study on 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione would calculate the energies of these orbitals and their spatial distribution. This would reveal which parts of the molecule are most likely to be involved in electron donation (typically electron-rich areas) and acceptance (electron-poor areas), thereby predicting its behavior in chemical reactions.

A Molecular Electrostatic Potential (MEP) map is a color-coded 3D visualization of the total electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net It is an invaluable tool for predicting intermolecular interactions. deeporigin.comchemrxiv.org

Red Regions: Indicate areas of negative electrostatic potential, typically around electronegative atoms like oxygen or fluorine. These are sites prone to electrophilic attack. researchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, usually around hydrogen atoms. These are sites for nucleophilic attack. researchgate.net

Green/Yellow Regions: Represent neutral or weakly polarized areas.

For 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione, an MEP map would highlight the negative potential around the carbonyl oxygens and the fluorine atom, and positive potentials on the amine proton (if present) and other hydrogens, guiding the understanding of how it might interact with biological targets or other molecules. nih.gov

Conformational Analysis and Energy Landscapes

Molecules, especially those with rotatable bonds, can exist in various spatial arrangements called conformations. Conformational analysis aims to find the most stable conformers (lowest energy states) and the energy barriers between them.

The process typically begins with a broad search using less computationally expensive methods like Molecular Mechanics (MM) to generate a wide range of possible conformations. conicet.gov.ar The most promising low-energy candidates are then subjected to more accurate optimization using DFT methods (e.g., B3LYP with a suitable basis set like 6-31G*) to refine their geometries and calculate their relative energies. mdpi.comnih.gov This would identify the preferred three-dimensional shape of 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione.

For a selection of the most stable conformers identified by DFT, even more accurate (though computationally intensive) ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be used. columbia.eduresearchgate.net These high-level calculations provide benchmark energy values that can confirm the stability ranking of the conformers and offer a more precise picture of the molecule's potential energy surface.

Molecular Dynamics Simulations to Explore Solvent Interactions and Conformational Dynamics

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. mdpi.com An MD simulation of 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione, typically placed in a simulated box of solvent (like water), would reveal:

Conformational Dynamics: How the molecule flexes, rotates, and changes its shape in a solution. It can show which conformations are most prevalent and how quickly they interconvert.

Solvent Interactions: How the molecule interacts with surrounding solvent molecules, including the formation and breaking of hydrogen bonds. This is crucial for understanding its solubility and behavior in a biological environment. nih.gov

Such simulations provide a dynamic view that complements the static picture from quantum chemical calculations. nih.gov

Prediction of Spectroscopic Properties through Theoretical Modeling

The elucidation of the structural and electronic properties of novel chemical entities is greatly facilitated by the integration of computational modeling with experimental spectroscopic techniques. For 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione, theoretical calculations, particularly those employing Density Functional Theory (DFT), are invaluable for predicting its spectroscopic characteristics. These computational approaches allow for a detailed interpretation of experimental spectra and provide insights into the molecule's behavior at the atomic level.

Computational studies on analogous compounds, such as the series of 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones, have demonstrated the efficacy of DFT methods in accurately predicting spectroscopic data. Methodologies typically involve geometry optimization of the compound's structure followed by frequency and chemical shift calculations. A common and effective approach utilizes the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to provide a good correlation between theoretical and experimental values for similar molecular frameworks. These calculations are generally performed in a simulated environment that mimics the solvent used in experimental NMR spectroscopy, such as chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO), using a model like the Polarizable Continuum Model (PCM).

Predicted ¹H NMR Spectra

The theoretical ¹H NMR chemical shifts for 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted values are instrumental in assigning the signals observed in an experimental spectrum. For the pyrrolidine-2,5-dione core, the protons of the methylene (B1212753) group (CH₂) are diastereotopic due to the chiral center at the C3 position. Consequently, they are expected to appear as two distinct signals, likely as a pair of doublets due to geminal coupling. The methyl group (CH₃) attached to the chiral C3 carbon would present as a singlet. The protons on the 4-fluorophenyl ring are anticipated to exhibit a characteristic AA'BB' splitting pattern, appearing as two multiplets or doublets of doublets, reflecting the ortho and meta positions relative to the fluorine atom. The N-H proton of the imide is expected to be a broad singlet, with its chemical shift being sensitive to solvent and concentration.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ | 1.7 - 1.9 | Singlet |

| CH₂ (diastereotopic) | 2.8 - 3.1 and 3.2 - 3.5 | Pair of Doublets |

| Aromatic (ortho to F) | 7.0 - 7.2 | Multiplet |

| Aromatic (meta to F) | 7.3 - 7.5 | Multiplet |

| N-H | 8.0 - 8.5 | Broad Singlet |

Predicted ¹³C NMR Spectra

Similarly, theoretical ¹³C NMR chemical shifts are calculated to aid in the structural confirmation of 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione. The carbonyl carbons (C=O) of the dione (B5365651) ring are expected to resonate at the lowest field. The quaternary carbon (C3) bearing the methyl and fluorophenyl groups will have a distinct chemical shift. The methylene carbon (CH₂) of the pyrrolidine (B122466) ring and the methyl carbon (CH₃) will appear at higher fields. The aromatic carbons of the 4-fluorophenyl group will show characteristic shifts, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond C-F coupling constant.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ | 22 - 25 |

| CH₂ | 35 - 38 |

| Quaternary C3 | 48 - 52 |

| Aromatic (ipso-C) | 138 - 142 |

| Aromatic (ortho to F) | 115 - 118 (d, JCF ≈ 21 Hz) |

| Aromatic (meta to F) | 128 - 131 (d, JCF ≈ 8 Hz) |

| Aromatic (para to substituent, ipso-F) | 160 - 164 (d, JCF ≈ 245 Hz) |

| C=O | 175 - 178 |

Predicted FT-IR Vibrational Frequencies

Theoretical calculations of the vibrational spectrum (FT-IR) are crucial for identifying the characteristic functional groups within the molecule. The calculated frequencies are often scaled by a factor (typically around 0.96 for B3LYP functionals) to correct for anharmonicity and other systematic errors in the computational method. Key predicted vibrational bands for 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione would include the N-H stretching frequency, the asymmetric and symmetric stretching of the carbonyl (C=O) groups, C-N stretching, and various vibrations associated with the aromatic ring and the C-F bond.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | 3200 - 3250 | N-H stretching |

| ν(C-H) aromatic | 3050 - 3100 | Aromatic C-H stretching |

| ν(C-H) aliphatic | 2900 - 3000 | Aliphatic C-H stretching |

| ν(C=O) asymmetric | 1770 - 1790 | Asymmetric C=O stretching |

| ν(C=O) symmetric | 1700 - 1720 | Symmetric C=O stretching |

| ν(C=C) aromatic | 1590 - 1610 | Aromatic C=C stretching |

| ν(C-N) | 1350 - 1380 | C-N stretching |

| ν(C-F) | 1220 - 1240 | C-F stretching |

Predicted UV-Vis Absorption

Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis) of the molecule. These calculations can provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione, electronic transitions are expected to arise from π → π* and n → π* transitions associated with the aromatic ring and the carbonyl groups.

| Transition | Predicted λmax (nm) | Description |

|---|---|---|

| π → π | 220 - 240 | Aromatic system |

| n → π | 260 - 280 | Carbonyl groups |

These theoretically predicted spectroscopic data serve as a powerful guide for the experimental characterization of 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione, enabling a confident and detailed structural assignment.

Investigation of Biological Activity and Mechanistic Insights of 3 4 Fluorophenyl 3 Methylpyrrolidine 2,5 Dione in Vitro and Non Clinical Pre Discovery

In Vitro Biological Target Identification and Validation

The initial stages of drug discovery for a novel compound like 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione involve a broad screening approach to identify and validate its potential biological targets. This is typically achieved through a battery of in vitro assays, including enzyme inhibition and activation studies, receptor binding assays, and ion channel modulation screenings.

Enzyme Inhibition and Activation Studies

Derivatives of the pyrrolidine-2,5-dione scaffold have been reported to exhibit inhibitory activity against various enzymes. For instance, certain derivatives have shown potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. While specific data for 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione is not extensively available in public literature, the evaluation of its inhibitory potential against key enzymes would be a critical step in its preclinical assessment.

A hypothetical screening of 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione against a panel of enzymes could yield results such as those presented in the illustrative data table below.

| Enzyme Target | Assay Type | Inhibition/Activation | IC50/EC50 (µM) |

|---|---|---|---|

| Cyclooxygenase-1 (COX-1) | Enzyme Immunoassay | Inhibition | >100 |

| Cyclooxygenase-2 (COX-2) | Enzyme Immunoassay | Inhibition | 15.2 |

| 5-Lipoxygenase (5-LOX) | Colorimetric Assay | Inhibition | 45.8 |

| Matrix Metalloproteinase-9 (MMP-9) | Fluorometric Assay | Inhibition | 22.5 |

Receptor Binding Assays and Ligand-Target Interactions

Receptor binding assays are fundamental in determining the affinity and selectivity of a compound for various receptors. The pyrrolidine-2,5-dione nucleus is a common feature in molecules targeting central nervous system (CNS) receptors. For example, certain anticonvulsant drugs with this scaffold are known to interact with specific receptor sites in the brain.

To understand the potential neurological effects of 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione, it would be subjected to a comprehensive receptor binding screen. The following table illustrates the kind of data that would be generated from such a study.

| Receptor Target | Radioligand | Binding Affinity (Ki, nM) | Assay Type |

|---|---|---|---|

| Serotonin 5-HT2A | [3H]Ketanserin | 850 | Radioligand Binding Assay |

| Dopamine D2 | [3H]Spiperone | >1000 | Radioligand Binding Assay |

| GABAA | [3H]Muscimol | >1000 | Radioligand Binding Assay |

| NMDA | [3H]MK-801 | 520 | Radioligand Binding Assay |

Ion Channel Modulation and G-Protein Coupled Receptor (GPCR) Screening

Ion channels and G-protein coupled receptors are crucial drug targets. The modulation of their activity can have profound physiological effects. The structure of 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione suggests it could potentially interact with various ion channels, a property observed in some anticonvulsant compounds. A broad screening against a panel of ion channels and GPCRs would be necessary to identify any such activity.

An illustrative summary of potential findings from ion channel and GPCR screening is provided in the table below.

| Target | Assay Type | Functional Effect | % Inhibition/Activation at 10 µM |

|---|---|---|---|

| hERG Potassium Channel | Patch Clamp Electrophysiology | Inhibition | 12% |

| Nav1.5 Sodium Channel | Flux Assay | Inhibition | 25% |

| Cav1.2 Calcium Channel | Fluorescence-based Assay | Inhibition | 18% |

| Beta-2 Adrenergic Receptor | cAMP Assay | No significant activity | <5% |

Cellular Mechanism of Action Studies in Non-Human Cell Lines

Following target identification, studies in non-human cell lines are conducted to elucidate the cellular mechanism of action of the compound. These studies aim to understand how the compound modulates specific cellular pathways and intracellular signaling cascades to exert its biological effects.

Cell-Free Assays for Specific Pathway Modulation

Cell-free assays are utilized to investigate the direct interaction of a compound with components of a specific signaling pathway, independent of cellular complexity. For instance, if initial screenings suggest an anti-inflammatory potential for 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione, cell-free assays could be employed to determine its effect on the NF-κB signaling pathway, a key regulator of inflammation.

Investigation of Intracellular Signaling Cascades

To further understand the mechanism of action, the effect of 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione on intracellular signaling cascades would be investigated in relevant non-human cell lines. For example, if the compound shows affinity for a particular receptor, downstream signaling events such as phosphorylation of specific kinases or changes in second messenger levels would be monitored. Techniques like Western blotting and ELISA are commonly used for these investigations.

The structure-activity relationship (SAR) of the broader class of 3-aryl-pyrrolidine-2,5-diones suggests that the nature of the aryl group and other substituents significantly influences their biological activity. The presence of a 4-fluorophenyl group in the target compound is expected to modulate its electronic and lipophilic properties, which in turn could affect its target binding and cellular activity. However, without specific experimental data, the precise mechanistic details for 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione remain a subject for empirical investigation.

Gene Expression and Proteomic Profiling in Response to Compound Exposure

Comprehensive searches of scientific literature and databases did not yield specific studies on the gene expression or proteomic profiling of cells or tissues in response to exposure to 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione. Such analyses are typically performed on lead compounds with well-defined biological activity to elucidate their mechanism of action. The absence of this data suggests that the compound may be in an early stage of investigation or that such studies have not been published in the public domain.

Structure-Activity Relationship (SAR) Studies of 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione Analogs

The pyrrolidine-2,5-dione (succinimide) ring is a well-established pharmacophore in medicinal chemistry, particularly for compounds targeting the central nervous system (CNS). nih.gov Structure-activity relationship (SAR) studies on various analogs have provided critical insights into the structural requirements for biological activity, primarily anticonvulsant properties. nih.gov

Based on extensive research into pyrrolidine-2,5-dione derivatives, a general pharmacophore model for anticonvulsant activity can be proposed. The key features include:

The Pyrrolidine-2,5-dione Ring: The succinimide (B58015) core is essential. Its two carbonyl groups can act as hydrogen bond acceptors, interacting with biological targets like ion channels or receptors. researchgate.net

Substitution at C-3: The nature of the substituent at the 3-position of the ring is a primary determinant of activity. The presence of at least one aromatic ring and a small alkyl group at this position is a common feature of active compounds. nih.gov

Hydrophobic Aromatic Group: An aryl group, such as the 4-fluorophenyl group in the title compound, provides a necessary hydrophobic domain that often engages in π-π stacking or hydrophobic interactions within the binding pocket of the target protein.

N-1 Substitution: While the title compound is unsubstituted at the nitrogen atom, many potent analogs feature substitution at this position, often with an alkyl chain linked to another cyclic moiety (e.g., a 4-arylpiperazine fragment), which can modulate potency and the spectrum of activity. nih.govmdpi.com

SAR studies have shown that anticonvulsant activity is strongly influenced by the substituents at position 3 of the pyrrolidine-2,5-dione scaffold. nih.gov

Effect of C-3 Substituents: The size and nature of the groups at the C-3 position are critical. For instance, in some series, 3-methyl derivatives were found to be more active in the maximal electroshock (MES) seizure test, a model for generalized tonic-clonic seizures. nih.gov The presence of a phenyl group at C-3 is also a common feature in anticonvulsant succinimides. The combination in 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione creates a quaternary carbon, which imparts significant steric bulk and locks the conformation of the phenyl ring relative to the succinimide core.

Effect of Phenyl Ring Substituents: The substitution pattern on the aromatic ring significantly modulates activity. Electron-withdrawing groups are often beneficial. The 4-fluoro substituent on the phenyl ring in the title compound is expected to influence its properties in several ways:

Increased Lipophilicity: Fluorine substitution can enhance the compound's ability to cross the blood-brain barrier.

Metabolic Stability: The C-F bond is very stable, and its presence can block metabolically liable positions on the aromatic ring, potentially increasing the compound's half-life.

Target Interactions: The highly electronegative fluorine atom can alter the electronic properties of the phenyl ring and may participate in specific interactions like hydrogen bonding or dipole-dipole interactions with the biological target. In some analogs, halogen substitution (Cl, F) on the phenyl ring has been shown to decrease anticonvulsant activity in certain models, indicating that the electronic and steric effects are highly context-dependent. ijper.org

| Position | Substituent Type | Observed Effect on Anticonvulsant Activity | Reference |

|---|---|---|---|

| C-3 | Alkyl (e.g., methyl, sec-butyl) | Influences the spectrum of activity (e.g., MES vs. scPTZ tests). Non-aromatic substituents can be beneficial. | nih.gov |

| C-3 | Aryl/Benzhydryl | Generally confers potent activity; bulkier groups can enhance protection in specific seizure models. | nih.gov |

| Phenyl Ring | Electron-withdrawing (e.g., -CF3, -Cl) | Often enhances potency and broadens the spectrum of activity. | mdpi.commdpi.com |

| N-1 | Alkyl-arylpiperazine | Can introduce broad-spectrum activity and modulate pharmacokinetics. | nih.gov |

The C-3 carbon of 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione is a chiral center. Therefore, the compound exists as a pair of enantiomers, (R)- and (S)-. The stereochemistry of chiral drugs can be pivotal for their biological activity, as enantiomers can exhibit different pharmacological and toxicological profiles. mdpi.com

In related pyrrolidine (B122466) derivatives, the spatial orientation of substituents has been shown to dictate the binding mode to enantioselective proteins, leading to different biological outcomes. nih.govnih.gov For example, studies on other chiral C-3 substituted succinimides have demonstrated that the anticonvulsant activity often resides primarily in one enantiomer. mdpi.com This stereoselectivity arises from the three-dimensional structure of the drug's binding site on its target protein. One enantiomer may fit more precisely into the binding pocket, allowing for optimal interactions, while the other may bind with lower affinity or not at all. Although specific studies on the individual enantiomers of 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione are not available, it is highly probable that its biological activity would be stereospecific. mdpi.combeilstein-journals.org

Molecular Docking and Molecular Dynamics Simulations with Biological Targets

Molecular docking and dynamics simulations are computational tools used to predict and analyze the interaction between a ligand (the drug molecule) and its biological target at the molecular level. nih.gov While specific docking studies for 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione are not reported in the literature, its potential interactions can be inferred from studies on structurally similar anticonvulsants that target voltage-gated ion channels. researchgate.netnih.gov

Based on the known mechanisms of related anticonvulsants, a plausible target for 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione is a voltage-sensitive sodium or calcium channel. researchgate.netnih.gov A hypothetical docking analysis would likely reveal several key interactions:

Hydrogen Bonding: The two carbonyl oxygens of the pyrrolidine-2,5-dione ring are prime hydrogen bond acceptors. They could form crucial hydrogen bonds with amino acid residues in the binding pocket of an ion channel, such as asparagine, glutamine, or tyrosine, thereby anchoring the molecule in place.

Hydrophobic Interactions: The 4-fluorophenyl ring would likely be situated in a hydrophobic pocket of the target protein, engaging in favorable van der Waals and hydrophobic interactions with nonpolar amino acid residues like phenylalanine, leucine, and valine.

Halogen-Specific Interactions: The fluorine atom on the phenyl ring could participate in halogen bonding or other dipole-based interactions with electron-rich atoms (like oxygen in a carbonyl backbone) or specific residues within the binding site, potentially enhancing binding affinity and selectivity.

Molecular dynamics simulations would further elaborate on the stability of these interactions over time, providing insights into the conformational changes of both the ligand and the protein upon binding and confirming the stability of the docked pose. nih.gov

| Structural Feature of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Pyrrolidine-2,5-dione Carbonyls | Hydrogen Bond (Acceptor) | Tyr, Asn, Gln, Arg |

| 4-Fluorophenyl Ring | Hydrophobic, π-π Stacking | Phe, Trp, Tyr, Leu, Val, Ile |

| Fluorine Atom | Halogen Bond, Dipole-Dipole | Ser, Thr, Backbone Carbonyls |

| Methyl Group | Van der Waals, Hydrophobic | Ala, Val, Leu |

Binding Affinity Predictions and Hotspot Mapping

The prediction of binding affinity and the identification of interaction hotspots are crucial computational steps in early-stage drug discovery. These methods are employed to estimate the strength of the interaction between a ligand, such as 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione, and its potential biological targets. This predictive analysis helps in prioritizing compounds for synthesis and experimental testing.

Binding Affinity Predictions:

Binding affinity is a measure of the strength of the binding interaction between a single biomolecule (e.g., a protein or nucleic acid) and its ligand. It is typically represented by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). In the context of pre-discovery, computational methods are invaluable for predicting these values.

Molecular docking is a primary technique used for this purpose. It involves predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. The scoring functions within docking programs then estimate the binding affinity. For a compound like 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione, this process would involve creating a 3D model of the compound and docking it into the binding sites of various potential protein targets. The predicted binding energies would then be used to rank its potential efficacy against these targets.

Hypothetical Binding Affinity Data:

While specific data for 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione is not available, a hypothetical data table for its predicted binding affinities against a panel of relevant targets might look as follows. This table is for illustrative purposes only and is not based on experimental or published computational results.

| Target Protein | Predicted Binding Affinity (ΔG, kcal/mol) | Predicted Ki (nM) |

| Cyclooxygenase-2 (COX-2) | -8.5 | 50 |

| Tumor Necrosis Factor-alpha (TNF-α) | -7.2 | 250 |

| 5-Lipoxygenase (5-LOX) | -6.8 | 600 |

| Mitogen-activated protein kinase p38 alpha | -9.1 | 20 |

Hotspot Mapping:

Hotspot mapping is a computational technique used to identify regions within a protein's binding site that contribute most significantly to the binding affinity. These "hotspots" are typically areas rich in specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. By identifying these hotspots, researchers can design ligands that make optimal contact with the most critical residues, thereby maximizing binding affinity and selectivity.

For 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione, hotspot mapping would involve analyzing the binding pockets of its potential targets. The fluorophenyl group, for instance, could be predicted to interact favorably with a hydrophobic pocket, while the dione (B5365651) moiety might form hydrogen bonds with specific amino acid residues.

Conformational Changes Upon Ligand Binding

The binding of a ligand to a protein is often not a simple "lock-and-key" mechanism. Both the ligand and the protein can undergo conformational changes to achieve the most stable binding pose, a phenomenon known as "induced fit." Understanding these conformational changes is vital for comprehending the mechanism of action and for designing more effective drugs.

Protein Conformational Changes:

Upon binding of a ligand like 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione, a target protein may experience subtle to significant structural rearrangements. These can include side-chain rotations, loop movements, or even domain shifts. Such changes can alter the protein's activity, for example, by stabilizing an active or inactive conformation. Molecular dynamics (MD) simulations are a powerful computational tool to study these dynamic changes over time.

Ligand Conformational Changes:

Similarly, the ligand itself is not rigid and can adopt different conformations. The bioactive conformation, which is the 3D shape the ligand adopts when bound to its target, may differ from its lowest energy conformation in solution. The pyrrolidine-2,5-dione scaffold, being a five-membered ring, can adopt various puckered conformations. The specific conformation of 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione in a binding pocket would be influenced by its interactions with the surrounding amino acid residues.

Illustrative Conformational Analysis Data:

The following table illustrates the type of data that would be generated from a conformational analysis of 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione upon binding to a hypothetical target. This data is purely illustrative.

| Parameter | Conformation in Solution | Bioactive Conformation (Bound to Target) |

| Dihedral Angle (Phenyl-C3) | 120° | 155° |

| Pyrrolidine Ring Pucker | Envelope (C4-endo) | Twist (C3-exo/C4-endo) |

| Key Intermolecular Interactions | - | Hydrogen bond with Serine-123, Pi-stacking with Tyrosine-245 |

Preclinical Pharmacological Studies of 3 4 Fluorophenyl 3 Methylpyrrolidine 2,5 Dione Non Human in Vivo Models

Efficacy Evaluation in Relevant Animal Models (Mechanistic Focus)

There is no available information regarding the establishment of disease models to test the efficacy of 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione. Similarly, data on the compound's intervention effects, its ability to modulate biomarkers, or cause phenotypic reversals in animal models could not be located.

Non-Clinical Pharmacokinetic (PK) Studies

Detailed non-clinical pharmacokinetic studies for this specific compound are not publicly available. Therefore, information regarding its absorption, distribution, metabolism, and excretion (ADME) in any animal model is unknown. Data on its bioavailability and clearance rates in non-human species have also not been reported.

Non-Clinical Pharmacodynamic (PD) Studies

There is a lack of published non-clinical pharmacodynamic studies for 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione. As such, its mechanism of action and effects on biological systems in in vivo models have not been characterized.

Target Engagement Assays in Vivo

No specific in vivo target engagement assays for 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione have been reported in the available literature. Information regarding the methods used to measure the interaction of this compound with its intended biological target in a living organism, the relationship between the extent of target binding and the administered dose, or the duration of target engagement is not publicly accessible.

Dose-Response Relationships and Efficacy Endpoints (Non-Clinical)

Detailed non-clinical dose-response studies for 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione are not described in the reviewed literature. As a result, data on the relationship between the dose of the compound and its therapeutic or biological effect in animal models is unavailable. This includes the absence of information on specific efficacy endpoints, the effective dose range, and the maximal efficacy achievable in any preclinical model.

Advanced Analytical Method Development and Validation for 3 4 Fluorophenyl 3 Methylpyrrolidine 2,5 Dione

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are fundamental in determining the purity of 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione and identifying any process-related impurities or degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

A robust, stability-indicating HPLC method with UV detection is the cornerstone for purity analysis and impurity profiling. The fluorophenyl moiety in the compound provides a strong chromophore, making UV detection a suitable and sensitive choice. A reversed-phase method is typically developed to separate the main compound from its potential non-polar and polar impurities.

Method development involves a systematic evaluation of stationary phases, mobile phase composition, pH, and gradient elution parameters to achieve optimal separation. A C18 column is often the first choice due to its versatility. The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is generally preferred to ensure the separation of impurities with a wide range of polarities.

The method is validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness. Detection methods can be diversified; while a UV detector is standard, a Photo Diode Array (PDA) detector can provide spectral information to help in the preliminary identification of impurities. For impurities lacking a UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic impurities that may be present from the synthesis of 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione. These could include residual solvents or volatile byproducts from starting materials.

The compound itself has limited volatility, but GC-MS is invaluable for analyzing the synthetic precursors and potential low-molecular-weight side products. A typical GC-MS method would involve dissolving the sample in a suitable solvent and injecting it into the GC system, which separates the components based on their boiling points and interaction with the stationary phase. The mass spectrometer then fragments the eluted components, providing a unique mass spectrum that acts as a chemical fingerprint for identification.

Table 2: Representative GC-MS Conditions for Volatile Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Oven Program | 40 °C (2 min), ramp to 280 °C at 15 °C/min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Mass Range | 35-500 amu |

Hyphenated Techniques for Complex Mixture Analysis

For more complex analytical challenges, such as identifying metabolites in non-clinical studies or resolving stereoisomers, more advanced hyphenated techniques are required.

LC-MS/MS for Metabolite Identification (Non-Human, Non-Safety Related)

In early, non-human in vitro metabolic studies (e.g., using liver microsomes), identifying potential metabolic pathways is crucial. LC-MS/MS is the premier tool for this purpose, offering high sensitivity and structural elucidation capabilities. researchgate.netnih.govnih.govspringernature.com

Following incubation of 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione with a metabolic system like rat liver microsomes, the sample is analyzed by LC-MS/MS. A high-resolution mass spectrometer (such as a Quadrupole Time-of-Flight, Q-TOF) is often used to obtain accurate mass measurements of both the parent compound and its metabolites, which facilitates the prediction of their elemental composition. scispace.com Tandem MS (MS/MS) experiments are then performed to fragment the metabolite ions, providing structural information. Common metabolic transformations for a molecule of this type could include hydroxylation of the aromatic ring or alkyl group, or hydrolysis of the imide ring. nih.gov

Capillary Electrophoresis (CE) for Chiral Separations

The 3-position of the pyrrolidine-2,5-dione ring in the target molecule is a chiral center. Therefore, the compound exists as a pair of enantiomers. As enantiomers can have different biological activities, a method to separate and quantify them is essential. Capillary Electrophoresis (CE) is a high-efficiency separation technique well-suited for chiral separations. nih.govresearchgate.net

The most common approach for chiral CE is to add a chiral selector to the background electrolyte. Cyclodextrins and their derivatives are widely used for this purpose. nih.govresearchgate.net The differential interaction of the two enantiomers with the chiral selector leads to different electrophoretic mobilities and, consequently, their separation. Method development would focus on optimizing the type and concentration of the cyclodextrin, the pH of the buffer, and the applied voltage to achieve baseline resolution of the enantiomers.

Table 3: Potential CE Method for Chiral Separation

| Parameter | Condition |

|---|---|

| Capillary | Fused Silica, 50 cm total length, 50 µm I.D. |

| Background Electrolyte | 50 mM Phosphate Buffer, pH 7.0 |

| Chiral Selector | 15 mM Hydroxypropyl-β-cyclodextrin |

| Voltage | 20 kV |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

Development of Robust Assays for Biological Matrix Quantitation (Non-Human Specimens)

For pharmacokinetic studies in preclinical animal models, a validated bioanalytical method is required to quantify the concentration of 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione in biological matrices such as rat plasma. LC-MS/MS is the gold standard for this application due to its superior sensitivity, selectivity, and speed.

A typical assay involves sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation is critical to remove proteins and other interfering substances from the plasma. This is often achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction. An internal standard (IS), a molecule structurally similar to the analyte, is added at the beginning of the sample preparation process to correct for variability.

The separation is usually performed on a fast LC system using a C18 column and a rapid gradient to minimize the run time. Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard, providing excellent selectivity and minimizing matrix effects. The method is fully validated for linearity, accuracy, precision, recovery, and stability in the biological matrix.

Table 4: Example LC-MS/MS Bioanalytical Method Parameters for Rat Plasma

| Parameter | Condition |

|---|---|

| Sample Preparation | Protein precipitation with acetonitrile (containing internal standard) |

| LC Column | C18, 50 mm x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Analyte) | e.g., m/z 208.1 -> 109.1 |

| MRM Transition (IS) | Analyte-specific |

| Calibration Range | e.g., 1 - 1000 ng/mL |

Future Directions and Emerging Research Avenues for 3 4 Fluorophenyl 3 Methylpyrrolidine 2,5 Dione

Exploration of Novel Synthetic Pathways and Analog Design